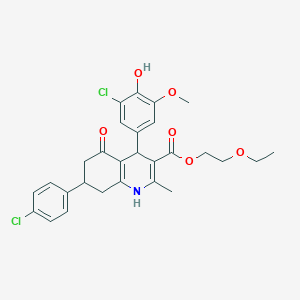![molecular formula C15H23NO5 B5234337 N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate, commonly known as Mexedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant effects. However, it has also gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
Mexedrone works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood, motivation, and reward. By increasing the levels of these neurotransmitters in the brain, Mexedrone can produce a stimulating effect.
Biochemical and Physiological Effects:
Mexedrone has been found to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and sweating. In addition, it has been found to have an anxiogenic effect, which can lead to feelings of anxiety and paranoia.
Vorteile Und Einschränkungen Für Laborexperimente
Mexedrone has several advantages for use in lab experiments, including its ability to selectively target dopamine and norepinephrine reuptake. However, it also has several limitations, including its potential for abuse and its potential to cause adverse effects in humans.
Zukünftige Richtungen
There are several future directions for research on Mexedrone, including its potential as a treatment for depression and attention deficit hyperactivity disorder. It could also be used to study the role of dopamine and norepinephrine in addiction and reward pathways. Additionally, further research is needed to determine the long-term effects of Mexedrone on the brain and body.
In conclusion, Mexedrone is a synthetic cathinone that has potential applications in scientific research. Its ability to selectively target dopamine and norepinephrine reuptake makes it a valuable tool for studying the central nervous system. However, its potential for abuse and adverse effects in humans must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the effects of Mexedrone on the brain and body.
Synthesemethoden
Mexedrone can be synthesized using various methods, including the reaction of 4-methylpropiophenone with ethyl magnesium bromide, followed by reaction with butylamine and oxalic acid. Another method involves the reaction of 4-methylpropiophenone with ethyl bromide, followed by reaction with butylamine and oxalic acid.
Wissenschaftliche Forschungsanwendungen
Mexedrone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This can result in increased alertness, energy, and euphoria.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-3-4-9-14-10-11-15-13-7-5-12(2)6-8-13;3-1(4)2(5)6/h5-8,14H,3-4,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEWCZMYUHKBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenoxy)ethyl]butan-1-amine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)

![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5234283.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)
![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)
![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)